![molecular formula C11H9ClN2O B1436554 2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one CAS No. 180606-42-2](/img/structure/B1436554.png)
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of halogen, nitro, or other substituents at specific positions on the pyrimidine ring.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one typically involves:
- Condensation Reaction : A common method includes reacting 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization.
- Reflux Conditions : The reaction is generally conducted in ethanol or similar solvents under reflux conditions.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Forms N-oxides using agents like hydrogen peroxide.
- Reduction : Produces dihydropyrimidine derivatives via sodium borohydride.
- Substitution : Halogenation and nitration can introduce new functional groups.
Chemistry
- Building Block for Synthesis : It serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and drugs.
Biology
- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Studies have shown promising results in inhibiting cancer cell proliferation, which could lead to new cancer therapies.
Medicine
- Drug Discovery : The compound is explored as a lead compound for targeting specific enzymes and receptors involved in various diseases. Its mechanism of action involves binding to these targets, potentially modulating their activity.
Industrial Applications
This compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical structure allows for tailored applications in advanced materials science.
Case Studies and Research Findings
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Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
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Anticancer Research :
- Research in Cancer Letters highlighted that certain analogs of this compound showed inhibitory effects on tumor growth in xenograft models, suggesting its potential as an anticancer agent.
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Synthesis Innovations :
- Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group.
2-(3-chlorophenyl)-5-methylpyrimidine: Similar structure but with the methyl group at the 5-position.
2-(4-chlorophenyl)-6-methylpyrimidin-4(3H)-one: Similar structure but with the chlorine substituent at the 4-position of the phenyl ring.
Uniqueness
2-(3-chlorophenyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the 6-methyl group can affect the compound’s electronic properties and its interaction with molecular targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a chlorophenyl group, exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown potent activity against HeLa and MCF-7 cells, with significant cytotoxicity attributed to the chlorophenyl substitution. In one study, compounds with phenyl and chlorophenyl groups demonstrated the highest cytotoxic activity, particularly against HeLa cells, suggesting that structural modifications can enhance efficacy against cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 5.0 |
MCF-7 | 7.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It exhibited significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound is effective against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
Microbial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
M. tuberculosis | 20 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. Inhibition of ferrochelatase (FECH) has been identified as a potential mechanism through which this compound exerts antiangiogenic effects, leading to reduced tumor growth .
Study on Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives, including this compound, and assessed their cytotoxicity against several cancer cell lines. The findings confirmed that the chlorophenyl substituent significantly enhanced cytotoxicity, particularly in HeLa cells .
Study on Antimicrobial Properties
A comprehensive evaluation of antimicrobial activity was conducted where this compound was tested against multiple bacterial strains. Results indicated robust antibacterial activity, especially against Staphylococcus aureus, with low MIC values suggesting high potency .
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLJZURSBZZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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